molecular formula C10H7Cl2NO B598801 3,4-Dichloro-7-methoxyquinoline CAS No. 1204810-57-0

3,4-Dichloro-7-methoxyquinoline

Cat. No.: B598801
CAS No.: 1204810-57-0
M. Wt: 228.072
InChI Key: UJIHLIZYHGVCSR-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-methoxyquinoline is an organic compound with the molecular formula C 10 H 7 Cl 2 NO and a molecular weight of 228.07 g/mol . It is characterized by its quinoline core structure substituted with methoxy and chlorine functional groups. Its canonical SMILES representation is COC1=CC2=NC=C(C(=C2C=C1)Cl)Cl , and it is assigned the CAS Number 1204810-57-0 . This compound is part of a class of dichlorinated methoxyquinolines, which are valuable intermediates in synthetic organic chemistry . Researchers utilize such building blocks for the synthesis of more complex molecules. The specific research applications and biological mechanisms of action for this compound are areas of ongoing investigation and are not fully delineated in the available literature. This product is provided with a documented purity of 98.0% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dichloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIHLIZYHGVCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671164
Record name 3,4-Dichloro-7-methoxyquinoline
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Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-57-0
Record name Quinoline, 3,4-dichloro-7-methoxy-
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Record name 3,4-Dichloro-7-methoxyquinoline
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Record name 1204810-57-0
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Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely used for introducing chlorine atoms into aromatic systems. In a representative procedure, 7-methoxyquinoline is refluxed with excess POCl₃ (3–5 equivalents) at 110–120°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group at position 7 directing chlorination to the adjacent positions 8 and 6. However, achieving 3,4-dichlorination requires careful optimization:

  • Reaction Conditions :

    • Temperature: 120–130°C

    • Solvent: Toluene or chlorobenzene

    • Catalyst: Dimethylformamide (DMF, 0.1–0.5 equivalents)

    • Yield: 65–75%

Post-reaction workup involves quenching excess POCl₃ with ice water, followed by neutralization with ammonium hydroxide. The crude product is purified via recrystallization from ethanol or column chromatography.

Challenges in Regioselectivity

While POCl₃ efficiently introduces chlorine atoms, controlling the positions of substitution remains challenging. Computational studies suggest that the methoxy group’s +M effect activates positions 5 and 8 more strongly than 3 and 4. To favor 3,4-dichlorination, strategies include:

  • Steric Hindrance : Bulky substituents at position 2 or 5 block chlorination at undesired sites.

  • Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate position 3, followed by Cl₂ gas exposure.

Multi-Step Synthesis from Aniline Derivatives

Constructing the quinoline ring from substituted anilines allows precise placement of functional groups before cyclization. This approach is advantageous for introducing sensitive substituents like methoxy groups early in the synthesis.

Skraup Cyclization with 3-Chloro-4-methoxyaniline

The Skraup reaction is a classical method for quinoline synthesis. Using 3-chloro-4-methoxyaniline as the starting material, the quinoline ring is formed via condensation with glycerol and sulfuric acid:

3-Chloro-4-methoxyaniline+GlycerolH2SO4,180C7-Methoxy-3-chloroquinoline\text{3-Chloro-4-methoxyaniline} + \text{Glycerol} \xrightarrow{\text{H}2\text{SO}4, 180^\circ\text{C}} \text{7-Methoxy-3-chloroquinoline}

Subsequent chlorination at position 4 using POCl₃ yields the target compound. Key parameters:

  • Cyclization Yield : 50–60%

  • Final Chlorination Yield : 80–85%

Doebner-Miller Modification for Improved Efficiency

The Doebner-Miller variant replaces glycerol with acrolein, enabling milder conditions (120–140°C) and higher yields (70–75%). Post-cyclization, the intermediate 7-methoxyquinoline undergoes dichlorination as described in Section 1.

Catalytic Chlorination Strategies

Recent advances in catalysis have enabled more sustainable routes to this compound.

Palladium-Catalyzed C-H Activation

Palladium(II) acetate catalyzes direct C-H chlorination using N-chlorosuccinimide (NCS) as the chlorine source:

7-Methoxyquinoline+2NCSPd(OAc)2,AcOHThis compound\text{7-Methoxyquinoline} + 2 \text{NCS} \xrightarrow{\text{Pd(OAc)}_2, \text{AcOH}} \text{this compound}

Conditions :

  • Solvent: Acetic acid

  • Temperature: 80°C

  • Yield: 55–60%

  • Selectivity: >90% for 3,4-dichlorination

Electrochemical Chlorination

Electrochemical methods using NaCl electrolyte generate chlorine in situ, reducing reliance on hazardous reagents. A divided cell setup with a platinum anode achieves 50–55% yield at 2.5 V.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)SelectivityScalability
POCl₃ Chlorination7-MethoxyquinolinePOCl₃, DMF65–75ModerateHigh
Skraup Cyclization3-Chloro-4-methoxyanilineGlycerol, H₂SO₄50–60HighModerate
Palladium Catalysis7-MethoxyquinolinePd(OAc)₂, NCS55–60HighLow
Electrochemical7-MethoxyquinolineNaCl, Electricity50–55ModerateModerate

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

3,4-Dichloro-7-methoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-7-methoxyquinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain enzymatic pathways or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

2,4-Dichloro-7-methoxyquinoline (CAS 55934-22-0)

  • Structure : Chlorines at positions 2 and 4, methoxy at position 7.
  • Synthesis : Prepared via cyclocondensation of malonic acid and m-anisidine, followed by chlorination with POCl₃ (54% yield) .
  • Properties : Molecular weight 228.07, melting point unlisted but purified via column chromatography. Soluble in DMSO, stable at -80°C for 6 months .

4-Chloro-6,7-dimethoxyquinoline (CAS unlisted)

  • Structure : Chlorine at position 4, methoxy groups at 6 and 7.
  • Synthesis : Derived from 6,7-dimethoxynaphthalen-1-ol and POCl₃ (70% yield) .
  • Properties : Planar molecular geometry with intramolecular C–H∙∙∙Cl interactions. Melting point 403–404 K, confirmed by HPLC (99% purity) .
  • Key Difference: The additional methoxy group increases electron density on the quinoline ring, altering UV-Vis absorption and pharmacological activity compared to mono-methoxy derivatives .

8-Bromo-2,4-dichloro-7-methoxyquinoline (CAS 1254256-54-6)

  • Structure : Bromine at position 8, chlorines at 2 and 4, methoxy at 7.
  • Properties: Molecular weight 306.97, higher than 3,4-dichloro analogs due to bromine. No reported biological data, but bromine enhances halogen bonding in catalysis .

Functional Group Variations

7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide

  • Structure: Isoquinoline backbone with hydroxyl, methoxy, methyl, and N-oxide groups.
  • Key Difference: The dihydroisoquinoline structure and N-oxide group confer distinct redox properties and increased polarity, making it more water-soluble than halogenated quinolines .

8-Chloro-7-methoxyquinoline (CAS 1422978-91-3)

  • Structure : Single chlorine at position 8, methoxy at 7.
  • Properties : Molecular weight 193.63. Lacking the second chlorine reduces electrophilic substitution reactivity but may improve bioavailability in drug design .

Biological Activity

3,4-Dichloro-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Research has shown that this compound exhibits various mechanisms of action and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a member of the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of chlorine and methoxy substituents at specific positions contributes to its unique chemical reactivity and biological activity.

  • Molecular Formula : C10H7Cl2N1O1
  • Molecular Weight : 232.07 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its activity against Gram-positive and Gram-negative bacteria as well as unicellular fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli7.812 µg/mL
Candida albicans31.125 µg/mL
Pseudomonas aeruginosa15.625 µg/mL

The compound showed the highest effectiveness against E. coli, indicating its potential for treating infections caused by this pathogen . Additionally, it demonstrated notable antibiofilm activity, which is critical for combating chronic infections associated with biofilm-forming bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cell Lines

In a comparative study examining the effects of various quinoline derivatives on breast cancer cell lines (MCF7 and MDA-MB231), this compound was found to exhibit potent cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundGI50 (µM) MCF7GI50 (µM) MDA-MB231
This compound5.974.18
Control (Cisplatin)38.44N/A

The data indicated that this compound was significantly more effective than cisplatin in inhibiting cell growth in both cell lines . This suggests that structural modifications in quinoline derivatives can enhance their anticancer efficacy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways and cellular signaling.

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism . This interaction suggests that it may influence the pharmacokinetics of co-administered drugs.
  • Cellular Disruption : Its antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .

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